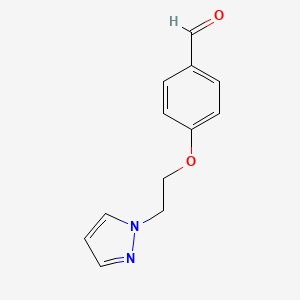
4-(2-(1H-Pyrazol-1-yl)ethoxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(1H-Pyrazol-1-yl)ethoxy)benzaldehyde is an organic compound that features a benzaldehyde moiety linked to a pyrazole ring via an ethoxy bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(1H-Pyrazol-1-yl)ethoxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 2-(1H-pyrazol-1-yl)ethanol under acidic or basic conditions. The reaction proceeds through the formation of an ether linkage between the benzaldehyde and the pyrazole moiety .
Industrial Production Methods
This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-(1H-Pyrazol-1-yl)ethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitrating mixture (HNO₃/H₂SO₄), sulfuric acid (H₂SO₄), halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-(2-(1H-Pyrazol-1-yl)ethoxy)benzoic acid
Reduction: 4-(2-(1H-Pyrazol-1-yl)ethoxy)benzyl alcohol
Substitution: Various substituted derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 4-(2-(1H-Pyrazol-1-yl)ethoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-(1H-Pyrazol-1-yl)ethoxy)phenylboronic acid: Similar structure but contains a boronic acid group instead of an aldehyde group.
4-(1H-Pyrazol-1-yl)benzaldehyde: Similar structure but lacks the ethoxy bridge.
4-(2-(1H-Pyrazol-1-yl)ethoxy)benzoic acid: Oxidized form of 4-(2-(1H-Pyrazol-1-yl)ethoxy)benzaldehyde.
Uniqueness
This compound is unique due to the presence of both a pyrazole ring and a benzaldehyde moiety linked by an ethoxy bridge. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C12H12N2O2 |
|---|---|
Poids moléculaire |
216.24 g/mol |
Nom IUPAC |
4-(2-pyrazol-1-ylethoxy)benzaldehyde |
InChI |
InChI=1S/C12H12N2O2/c15-10-11-2-4-12(5-3-11)16-9-8-14-7-1-6-13-14/h1-7,10H,8-9H2 |
Clé InChI |
PSOXLAXCJQQCHR-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(N=C1)CCOC2=CC=C(C=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



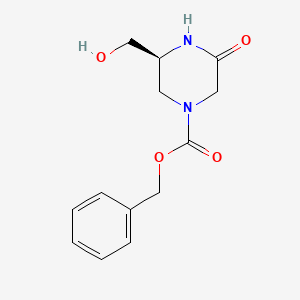
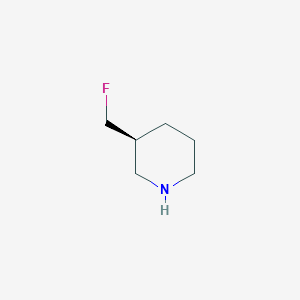
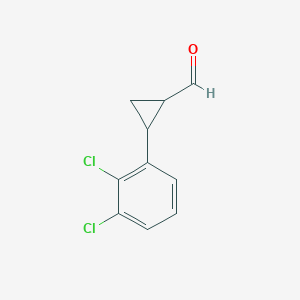

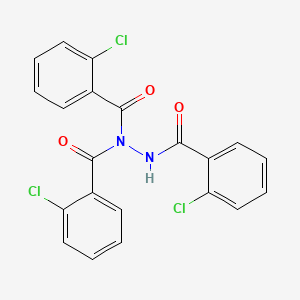
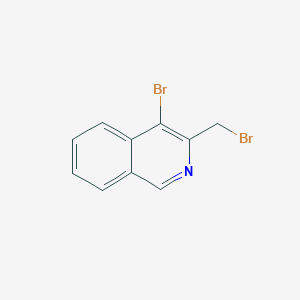
![3-((3-Oxo-3-((2-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethyl)amino)propyl)disulfaneyl)propanoic acid](/img/structure/B12991528.png)

![tert-Butyl (S)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate](/img/structure/B12991547.png)

![Tert-butyl 6-amino-1,3-dihydropyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B12991557.png)
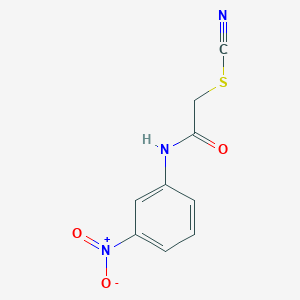
![N,N-Diethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B12991579.png)
